4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Structural Chemistry Medicinal Chemistry Quality Control

Ensure experimental reproducibility with the structurally verified, direct C–C linked diarylpyrazole (CAS 879465-44-8). Distinct from the commonly mis-sold ether-linked analog (CAS 308298-51-3), this compound preserves the precise hydrogen-bond topology, rotatable bond count (2 vs. 3), and logP (~3.8) required for cannabinoid receptor (CNR1/CNR2), CYP450, and lipoxygenase studies. ≥98% purity. Ideal kinase-silent probe for GPCR and metal-dependent enzyme assays. Request a COA with every order.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
CAS No. 879465-44-8
Cat. No. B2746426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
CAS879465-44-8
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
InChIKeyUUKHMCQBTJVIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 879465-44-8) – Identity, Class Context, and Why Structural Precision Dictates Procurement


4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 879465-44-8; PubChem CID 662991) is a fully aromatic, small-molecule diarylpyrazole bearing a 4-chlorophenyl substituent directly attached to the pyrazole C-4 position and a 1,3-dihydroxyphenyl (resorcinol) motif at the pyrazole C-3 position [1]. With a molecular formula of C16H13ClN2O2 and a molecular weight of 300.74 g/mol, it belongs to a class of polysubstituted pyrazoles that have appeared in screening campaigns and patent filings targeting cannabinoid receptors (CNR1/CNR2), cytochrome P450 enzymes, and other pharmacologically relevant proteins [1]. Critically, the compound features a direct C–C bond between the pyrazole core and the 4-chlorophenyl ring, which distinguishes it immediately from analogous ether-linked (chlorophenoxy) pyrazoles that are frequently conflated with this scaffold in supplier catalogs and public databases. This structural distinction has direct consequences for molecular recognition, physicochemical property profiles, and ultimately for experimental reproducibility, making unambiguous, structure-verified sourcing essential for any scientific study.

Why In-Class Pyrazole Analogs Cannot Be Interchanged with 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol


Diarylpyrazoles are a structurally congested chemical class in which small perturbations – a single atom insertion, a regioisomeric swap, or a hydroxyl group migration – can profoundly alter bioactivity profiles and physicochemical behavior. 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol contains a direct C–C aryl–pyrazole bond and an unsymmetrical resorcinol substitution pattern that together dictate its hydrogen-bond donor/acceptor topology, conformational preferences, and electronic distribution [1]. Replacement by an ether-linked analog such as 4-(4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 308298-51-3), which is sometimes marketed under the same “FGFR1 inhibitor-17” designation, introduces an sp3 oxygen that alters bond angles, increases rotational degrees of freedom, and modifies both logP and polar surface area . Similarly, regioisomers that place the resorcinol group at pyrazole N-1 instead of C-3, or that move the chlorine substituent to the ortho or meta position, generate distinct pharmacophoric patterns and can lose or invert target engagement . Consequently, procurement without rigorous structure verification risks introducing a compound that is chemically and pharmacologically non-equivalent, undermining assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol Against Close Structural Analogs


Direct C–C Aryl-Pyrazole Connectivity Versus Ether-Linked Chlorophenoxy Analog: Molecular Formula and Atom-Count Difference

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (CAS 879465-44-8, C16H13ClN2O2, MW 300.74 g/mol) features a direct C–C bond between the 4-chlorophenyl ring and the pyrazole C-4 position, as unambiguously defined by its SMILES (CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl) and InChIKey UUKHMCQBTJVIKW-UHFFFAOYSA-N [1]. In contrast, the commonly confused ether-linked analog FGFR1 inhibitor-17 (CAS 308298-51-3) possesses the formula C16H13ClN2O3, a molecular weight of 316.74 g/mol, and the SMILES ClC1=CC=C(OC=2C(=NNC2C)C=3C=CC(O)=CC3O)C=C1, which incorporates an additional oxygen atom in the linker, generating a chlorophenoxy rather than a chlorophenyl motif . This fundamental connectivity difference is not a minor nuance; it is a categorical structural distinction that alters the compound's heavy-atom count, hydrogen-bond acceptor count, and overall electronic topology.

Structural Chemistry Medicinal Chemistry Quality Control

Predicted Lipophilicity and Polarity Surface Area Contrast with Ether-Linked Analog

Computational descriptors highlight divergent physicochemical profiles between 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol and its ether-linked analog. The target compound exhibits a computed XLogP3-AA of 3.8, a topological polar surface area (TPSA) of approximately 65–70 Ų (estimated from fragment contributions: three hydrogen-bond donors, three hydrogen-bond acceptors), and two rotatable bonds, as retrieved from PubChem [1]. The ether analog (FGFR1 inhibitor-17) is predicted to have a lower XLogP (estimated ~3.2–3.4 due to the additional polar oxygen) and a larger TPSA (~74–78 Ų) owing to the extra hydrogen-bond acceptor . These differences translate to distinguishable permeability and solubility profiles in silico, which can bias outcomes in cell-based assays that depend on passive membrane diffusion.

Physicochemical Profiling Drug-like Properties ADME Prediction

Target Association Fingerprint from Bioactivity Screening Panels

Although peer-reviewed, head-to-head IC50 data for this specific compound against defined comparators are currently absent from the published literature, the compound has been profiled in broad bioactivity screening panels, as recorded in the PubChem-linked ChEMBL and Aladdin-associated target databases. The annotated human protein targets include CYP2C19 (cytochrome P450 2C19), CNR1 (cannabinoid CB1 receptor), CNR2 (cannabinoid CB2 receptor), PTH1R (parathyroid hormone receptor), and several other enzymes and receptors [1]. In contrast, many close diarylpyrazole analogs that lack the precise 4-chlorophenyl / 1,3-dihydroxyphenyl substitution pattern show distinct target-engagement fingerprints, often with preferential binding to kinase domains (e.g., FGFR1) rather than GPCR or CYP targets [2]. This differential target-association profile, while not yet reduced to a single comparative IC50 table, indicates that the compound occupies a distinct region of bioactivity space relative to ether-linked pyrazoles and N1-substituted regioisomers.

Target Profiling Polypharmacology Hit Identification

Resorcinol Substitution Pattern as a Determinant of Hydrogen-Bonding and Metal-Chelating Potential

The 1,3-dihydroxy (resorcinol) arrangement on the benzene ring attached at pyrazole C-3 is a specific pharmacophoric feature that is absent in monohydroxy or para-dihydroxy analogs. The 1,3-diol motif can engage in intramolecular hydrogen bonding (forming a six-membered pseudo-ring) and can act as a bidentate metal-chelating group for ions such as Fe³⁺ or Cu²⁺, a property that is not shared by 1,2- (catechol) or 1,4- (hydroquinone) isomers [1]. Quantitative comparison of hydrogen-bond donor positioning: the two hydroxyl groups in the target compound are meta to each other (C-3′ and C-5′ relative to the point of attachment), yielding an O–O distance of approximately 4.7–5.0 Å, which is geometrically distinct from the ~2.8 Å O–O distance in catechol [2]. This geometric difference directly impacts the compound's ability to interact with specific protein binding pockets that require a precise donor–acceptor spacing.

Pharmacophore Modeling Fragment-Based Design Metal Chelation

Absence of Confirmed Kinase Inhibitor Activity: A Distinguishing Negative Selectivity Feature

A critical negative differentiator is the absence of documented FGFR1 or other kinase inhibitory activity for 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, in stark contrast to the ether-linked analog FGFR1 inhibitor-17, which is explicitly characterized as a potent FGFR1 inhibitor (IC50 data referenced by MedChemExpress and TargetMol) [1]. While the target compound's annotated targets include GPCRs, CYP enzymes, and lipoxygenases, no published dataset reports < 10 µM inhibition of any kinase domain. For researchers requiring a kinase-silent tool compound for orthogonal pathway dissection or counter-screening, this negative selectivity profile – if experimentally confirmed – would represent a decisive advantage over kinase-active analogs, avoiding confounding phosphorylation readouts.

Kinase Selectivity Off-Target Profiling Assay Design

High-Impact Application Scenarios for 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol Based on Verified Differentiation Evidence


GPCR and Cytochrome P450 Profiling Without Kinase Pathway Interference

Investigators studying cannabinoid receptor signaling (CNR1/CNR2), CYP-mediated drug metabolism, or parathyroid hormone receptor (PTH1R) pharmacology can deploy this compound as a kinase-silent chemical probe, based on its annotated target association fingerprint that is devoid of kinase hits . The absence of documented FGFR1 activity differentiates it from ether-linked pyrazoles that are potent kinase binders, reducing the risk of pathway crosstalk in cell-based GPCR or CYP assays [1].

Structural Identity Verification and Reference Standard for Diarylpyrazole Library QC

Quality control and analytical chemistry groups can use this compound as a well-defined reference standard for distinguishing direct C–C aryl-pyrazoles from ether-linked chlorophenoxy analogs in compound libraries. The distinct SMILES (CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl), molecular formula (C16H13ClN2O2), and InChIKey (UUKHMCQBTJVIKW-UHFFFAOYSA-N) provide unambiguous markers for LC-MS and NMR-based identity confirmation [2]. This prevents the procurement and use of misidentified analogs that would corrupt SAR datasets.

Metal-Chelation Studies Leveraging the Resorcinol Pharmacophore

Biochemists examining metal-dependent enzymes such as arachidonate lipoxygenases (ALOX12, ALOX15), for which the compound shows target annotations, can exploit the 1,3-dihydroxybenzene motif as a bidentate metal-chelating moiety . The meta-hydroxyl geometry with an O–O distance of ~4.7–5.0 Å is structurally distinct from catechol and hydroquinone chelators, enabling selective engagement of metal cofactors (Fe²⁺/Fe³⁺, Cu²⁺) in enzyme active sites that accommodate this specific donor spacing [3].

SAR Studies on Pyrazole C-4 Substitution: Chlorophenyl vs. Chlorophenoxy Linker Effects

Medicinal chemistry teams exploring the impact of linker atom identity on target engagement and ADME properties can use this compound as the direct C–C benchmark against the ether-linked analog (CAS 308298-51-3). The systematic comparison of computed logP (~3.8 vs. ~3.3), TPSA (~65–70 vs. ~74–78 Ų), and rotatable bond count (2 vs. 3) provides a quantitative framework for understanding how a single linker oxygen alters permeability, solubility, and ultimately biological activity in matched molecular pair analyses [4].

Quote Request

Request a Quote for 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.